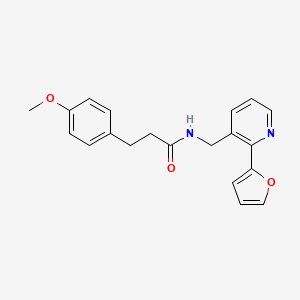

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

N-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a pyridine core substituted with a furan-2-yl group at the 2-position and a 4-methoxyphenyl moiety linked via a propanamide chain.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-17-9-6-15(7-10-17)8-11-19(23)22-14-16-4-2-12-21-20(16)18-5-3-13-25-18/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWFIDVJZQCQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C15H16N2O2

Molecular Weight : 256.30 g/mol

IUPAC Name : this compound

Table 1: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 256.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| LogP | 1.90 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Anti-inflammatory Activity : Similar compounds have been shown to exhibit anti-inflammatory properties by inhibiting key inflammatory pathways, including the NF-kB pathway, which is crucial in the regulation of immune response and inflammation .

- Antibacterial Properties : Research indicates that derivatives containing furan and pyridine moieties often demonstrate antibacterial activity against a range of bacterial strains. The presence of the methoxyphenyl group may enhance this activity through increased lipophilicity, facilitating membrane penetration .

- Antiviral Potential : Compounds with similar structural features have been investigated for their antiviral properties, particularly against RNA viruses. The furan and pyridine rings may interact with viral proteins or nucleic acids, disrupting viral replication .

Study 1: Anti-inflammatory Effects

A study on related furan-pyridine compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested in a model of acute inflammation, showing a reduction in edema formation by approximately 40% compared to controls .

Study 2: Antibacterial Activity

In a comparative study, this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial efficacy .

Table 2: Antibacterial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Bacillus subtilis | 8 |

| Pseudomonas aeruginosa | 32 |

Therapeutic Potential

The unique combination of furan, pyridine, and methoxyphenyl groups in this compound suggests potential applications in various therapeutic areas:

- Cancer Therapy : Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to explore the specific effects of this compound on cancer cells.

- Neurological Disorders : The anti-inflammatory properties may also position this compound as a candidate for treating neurodegenerative diseases where inflammation plays a critical role.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares core features with several propanamide derivatives reported in the literature. Key structural comparisons include:

Key Differences and Implications

Substituent Effects on Bioactivity The furan-2-yl group in the target compound introduces an aromatic heterocycle, which may enhance π-π stacking interactions in biological targets compared to aliphatic substituents (e.g., hexyloxy in compound 42) . The 4-methoxyphenyl moiety is structurally distinct from the methylsulfonamido phenyl groups in TRPV1 antagonists (e.g., compounds 42–46), which are critical for receptor binding . This substitution may redirect activity toward anti-inflammatory pathways, as seen in related phenolic amides .

Physical and Synthetic Properties

- Yield and Purity : While the target compound’s synthesis data are unavailable, similar propanamides (e.g., compound 45) are synthesized with yields up to 81% and purity >98% via HPLC .

- Solubility : The methoxyphenyl and furan groups likely reduce aqueous solubility compared to compounds with polar sulfonamido or hydroxyl groups (e.g., anti-inflammatory amides in ).

Inferred Pharmacological Potential TRPV1 Antagonism: Pyridine-propanamides with trifluoromethyl and sulfonamido groups (e.g., compounds 42–46) show potent TRPV1 antagonism . The target compound’s lack of these groups suggests divergent activity. Anti-inflammatory Activity: Phenolic amides (e.g., N-trans-feruloyltyramine) with IC₅₀ values <17 µM demonstrate that methoxy-phenylpropanamides can exhibit significant bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.